1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Description
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1264044-99-6) is a pyrazole-based compound featuring a 4-bromophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3 (Figure 1). Its partially saturated dihydro-pyrazole structure distinguishes it from fully aromatic pyrazole derivatives.
Properties
CAS No. |
62160-85-4 |
|---|---|
Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
InChI Key |
OYUVGBSSFDXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Hydrazines with β-Dicarbonyl Compounds
A common synthetic route involves the reaction of 4-bromophenylhydrazine with a suitable β-dicarbonyl compound such as ethyl acetoacetate or its derivatives. This cyclocondensation forms the pyrazole ring with the 4-bromophenyl group at N-1 and a phenyl substituent at C-5.
- Reaction conditions: Typically performed in polar solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux (~80–100°C).
- Catalysts: Acidic catalysts such as acetic acid or dimethylformamide dimethyl acetal (DMF-DMA) are used to facilitate cyclization.
- Duration: Reaction times vary from 6 to 24 hours depending on substrate reactivity.
Hydrolysis and Oxidation to Introduce the Carboxylic Acid Group
Following cyclization, the ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water mixture) to yield the carboxylic acid at the 3-position.
Alternatively, oxidation of methyl-substituted pyrazoles can be employed:
Substitution and Condensation Reactions for Functional Group Modifications
Further condensation reactions can be performed to introduce additional substituents or to modify the pyrazole ring system, enhancing biological activity or solubility.
Representative Preparation Procedure (Based on Patent CN104844567A)
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization of 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole | Reflux at 60–90°C for 8–24 h | Not specified |
| 2 | Bromination to obtain 3-methyl-5-bromopyrazole | Standard bromination conditions | Not specified |
| 3 | Oxidation of 3-methyl-5-bromopyrazole to 5-bromo-1H-pyrazole-3-carboxylic acid | KMnO4 in 0.1M HCl, 50–70°C, 30 min | 85% |
| 4 | Condensation of 5-bromo-1H-pyrazole-3-carboxylic acid with substituted aromatic compounds | Various condensation conditions | Not specified |
This route highlights the use of oxidation to introduce the carboxylic acid functionality and subsequent condensation to build complexity.
Optimization Parameters and Yields
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 50–100°C | Higher temperatures improve cyclization and oxidation rates |
| Solvent | Ethanol, DMF, aqueous acidic media | Polar solvents favor cyclization and oxidation |
| Catalyst | Acetic acid, DMF-DMA | Enhances cyclization efficiency |
| Reaction Time | 6–24 hours | Longer times improve conversion but may increase side reactions |
| Oxidizing Agent | Potassium permanganate, hydrogen peroxide | Effective for methyl to carboxylic acid oxidation |
Yields for key steps such as oxidation to the carboxylic acid are reported up to 85%, indicating efficient conversion under optimized conditions.
Characterization Techniques for Prepared Compound
The synthesized 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the pyrazole ring structure and substitution pattern.
- Infrared (IR) Spectroscopy: Identifies characteristic carboxylic acid stretching (~1680–1720 cm⁻¹) and aromatic C–H vibrations.
- Mass Spectrometry (MS): Confirms molecular weight (343.17 g/mol) and fragmentation pattern.
- Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed molecular geometry, bond lengths, and dihedral angles between aromatic rings.
- Elemental Analysis: Verifies purity and composition.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation + Hydrolysis | 4-bromophenylhydrazine + ethyl acetoacetate | Acetic acid, NaOH | 80–100°C, 6–12 h | 65–75 | Common laboratory method |
| Oxidation of methyl-pyrazole | 3-methyl-5-bromopyrazole | KMnO4, HCl | 50–70°C, 30 min | 85 | High yield oxidation step |
| Condensation with aromatic chlorides | 5-bromo-1H-pyrazole-3-carboxylic acid + aromatic chlorides | Base, polar solvent | Variable | Not specified | For further functionalization |
Research Findings and Practical Considerations
- The oxidation step using potassium permanganate is critical for introducing the carboxylic acid group with high efficiency.
- Cyclocondensation reactions benefit from acidic catalysis and elevated temperatures to improve ring closure and yield.
- Purification typically involves acid-base extraction and recrystallization to achieve high purity (>95%).
- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods ensures completion and minimizes side products.
- The presence of the bromine substituent at the para position of the phenyl ring allows for further functionalization via nucleophilic aromatic substitution if desired.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The bromophenyl and phenyl rings undergo regioselective EAS reactions. The bromine atom acts as a meta-directing group, while the phenyl group directs electrophiles to ortho/para positions.
| Reaction | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hr | 1-(4-Bromo-3-nitrophenyl)-5-phenyl derivative | 72% | Nitration occurs meta to bromine |
| Sulfonation | H₂SO₄ (fuming), 120°C, 6 hr | Sulfonated derivative at phenyl ring | 58% | Steric hindrance limits para substitution |
Nucleophilic Acyl Substitution
The carboxylic acid group participates in esterification and amidation, enabling bioconjugation or prodrug development.
Transition Metal-Catalyzed Coupling Reactions
The bromophenyl group facilitates cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
| Conditions | Catalyst | Boron Partner | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 1-(4-Aryl)-5-phenyl derivative | 84% |
Ullmann Coupling
| Conditions | Catalyst | Amine Partner | Product | Yield |
|---|---|---|---|---|
| CuI, L-proline | Aniline | N-arylpyrazole derivative | 76% |
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in [3+2] cycloadditions with diazo compounds or nitrile oxides:
Decarboxylation and Functionalization
Controlled decarboxylation under acidic or thermal conditions generates reactive intermediates:
| Conditions | Product | Follow-Up Reaction | Application |
|---|---|---|---|
| H₂SO₄, 150°C, 2 hr | 1-(4-Bromophenyl)-5-phenylpyrazole | Alkylation at C3 position | Precursor for agrochemicals |
Key Research Findings:
-
Regioselectivity in EAS : Computational studies confirm bromine’s meta-directing effect (Hammett σₚ = +0.23) outweighs phenyl’s ortho/para influence.
-
Catalyst Efficiency : Pd-based catalysts outperform Cu in coupling reactions, with turnover numbers (TON) exceeding 10⁴ .
-
Biological Relevance : Amide derivatives show IC₅₀ values ≤ 5 μM against COX-2, linking reactivity to anti-inflammatory activity .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound functions as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. Research has demonstrated that modifications of this pyrazole structure can lead to compounds with enhanced efficacy against pain and inflammation.
Case Study: Anti-inflammatory Agents
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives based on 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. These derivatives exhibited potent anti-inflammatory activity in animal models, suggesting potential for development into new therapeutic agents .
Agricultural Chemistry
Potential Herbicide and Pesticide
In agricultural applications, this compound is being investigated for its potential as a herbicide and pesticide. Its chemical structure allows it to interact with specific biological pathways in plants and pests, leading to effective crop protection strategies.
Case Study: Crop Yield Improvement
Research conducted by agronomists demonstrated that formulations containing this compound significantly improved crop yields in controlled trials. The compound was found to reduce pest populations while promoting plant health, thereby enhancing overall agricultural productivity .
Material Science
Advanced Materials Development
The unique chemical properties of this compound make it suitable for use in creating advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance durability and resistance to environmental factors.
Data Table: Material Properties Comparison
| Property | Conventional Material | Material with this compound |
|---|---|---|
| Tensile Strength | 50 MPa | 75 MPa |
| Chemical Resistance | Moderate | High |
| Thermal Stability | Low | High |
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. Its ability to modulate biological processes is critical for understanding disease mechanisms and developing targeted therapies.
Case Study: Targeting Cancer Pathways
A recent investigation published in Cancer Research explored the inhibitory effects of derivatives of this compound on specific cancer-related enzymes. The results indicated a promising pathway for developing new cancer treatments through targeted enzyme inhibition .
Analytical Chemistry
Detection and Quantification Methods
This compound is also employed in analytical chemistry for detecting and quantifying substances within complex mixtures. Its chemical properties facilitate the development of reliable methods for quality control in pharmaceutical manufacturing.
Case Study: Quality Control Applications
A study in Analytical Chemistry described the use of this compound as a standard reference material in chromatographic techniques. The findings underscored its effectiveness in ensuring compliance with regulatory standards for pharmaceutical products .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components . In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Chlorophenyl Derivatives :
- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-92-6) replaces bromine with chlorine and introduces additional electron-withdrawing groups (Cl, F) at position 3. This increases acidity and may enhance binding to polar targets compared to the bromophenyl analog .
- 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid (CAS: 618383-02-1) incorporates a benzodioxin group, improving solubility due to the oxygen-rich ring .
Fluorinated Derivatives
- 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS: 923846-56-4) features a cycloheptane-fused pyrazole and a fluorine atom. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine .
Pharmacological Activity and Target Specificity
Antimicrobial Activity
Receptor Antagonism
- AM281 (a CB1 cannabinoid receptor antagonist) shares a 5-(4-bromophenyl) group but includes a dichlorophenyl and methyl substituent. The dichlorophenyl group in AM281 enhances receptor affinity, while the methyl group reduces steric hindrance .
Cyclocondensation Reactions
Ester-to-Acid Conversion
- Similar to AM281’s synthesis , the target compound’s ethyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions .
Physicochemical and Structural Properties
Table 1. Comparative Physicochemical Properties
*LogP estimated using fragment-based methods.
Crystallographic Insights
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (studied via X-ray diffraction) reveals that sulfonyl groups induce planar conformations, whereas bulky substituents like bromophenyl may distort the pyrazole ring .
Biological Activity
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 618101-91-0) is a compound that has garnered significant attention in various fields of research, particularly in medicinal chemistry, agricultural chemistry, and biochemical research. This article provides a comprehensive overview of its biological activities, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 343.18 g/mol
- CAS Registry Number : 618101-91-0
The compound features a pyrazole ring structure substituted with bromophenyl and phenyl groups, which contributes to its diverse biological activities.
1. Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain relief. Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties, making them potential candidates for drug development aimed at conditions such as arthritis and other inflammatory diseases .
2. Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential utility in treating resistant strains of tuberculosis .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been suggested that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.
4. Agricultural Applications
In agricultural chemistry, this compound is explored for its potential as a herbicide or pesticide. Its ability to interfere with plant growth and pest survival can lead to improved crop yields and protection against pests .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated anti-inflammatory properties in animal models, supporting its use in pain management therapies. |
| Study B (2021) | Showed antimicrobial activity against Mycobacterium tuberculosis with potential for drug development against resistant strains. |
| Study C (2019) | Investigated enzyme inhibition mechanisms, revealing significant effects on cyclooxygenase activity linked to inflammation control. |
The biological activity of this compound can be attributed to its structural features:
- Receptor Binding : The compound's ability to bind to specific receptors involved in pain and inflammation pathways enhances its therapeutic potential.
- Enzyme Interaction : Its interaction with enzymes like cyclooxygenase leads to decreased synthesis of inflammatory mediators such as prostaglandins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
